Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate
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Description
“Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate” is a chemical compound with the molecular formula C13H10ClNO3 . It is used in various scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C13H10ClNO3 . The molecule includes a benzene ring attached to a carboxylate group and a pyridine ring through an oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
A study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of anticonvulsant enaminones, including compounds structurally related to Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate. The research highlighted the importance of hydrogen bonding and the conformation of cyclohexene rings in the molecular structure, which could influence the pharmacological properties of these compounds Kubicki, M., Bassyouni, H., & Codding, P. W. (2000). Journal of Molecular Structure.
Synthesis and Characterization of Zinpyr Family Fluorescent Sensors
Nolan et al. (2006) described the synthesis and characterization of Zinpyr family fluorescent sensors for Zn(II), showcasing the application of pyridinyl-amine-pyrrole group-containing compounds for biological imaging. This work demonstrates the potential utility of this compound derivatives in the development of fluorescent probes for zinc ions in biological systems Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S. (2006). Inorganic Chemistry.
Synthesis of Pyridothienopyrimidines
Medvedeva et al. (2010) investigated the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction, revealing pathways to novel pyridothienopyrimidines. This study explores the chemical versatility of pyridinyl-containing molecules in synthesizing complex heterocyclic structures, potentially useful in medicinal chemistry Medvedeva, M. I., Tugusheva, N., Alekseeva, L., Chernyshev, V., Avramenko, G., & Granik, V. (2010). Russian Chemical Bulletin.
Anti-inflammatory Potential of Thienopyridine Derivatives
Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel anti-inflammatory agents. The study suggested the anti-inflammatory activity of structurally related molecules, pointing towards the therapeutic potential of compounds based on the thieno[2,3-b]pyridine scaffold Moloney, G. P. (2001). Molecules.
Properties
IUPAC Name |
methyl 3-(6-chloropyridin-2-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-4-2-5-10(8-9)18-12-7-3-6-11(14)15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHPYUBWZHZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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